10-(3,4-dimethylbenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Overview
Description
This compound is a heterocyclic compound containing multiple ring systems including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. This core is substituted with a (3,4-dimethylphenyl)sulfonyl group and a 3-methoxyphenyl group. Compounds with similar structures are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography are often used to determine the structure of similar compounds .Scientific Research Applications
Serotonin Receptor Antagonism
Research on similar thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives has identified their potential as potent and selective serotonin 5-HT6 receptor antagonists. These compounds have been synthesized and evaluated for their affinity toward 5-HT6 receptors, demonstrating significant binding affinity and the ability to inhibit functional cellular responses to serotonin. Such properties suggest their utility in exploring therapeutic avenues related to neurological and psychiatric disorders where serotonin modulation plays a crucial role (Ivachtchenko et al., 2010).
Antimicrobial Activity
Thieno[2,3-b]pyridine-fused triazolopyrimidinone hybrids, another closely related chemical class, have shown promising antibacterial activity, particularly against Gram-positive strains such as MRSA and VRE. These compounds' structure-activity relationship underscores the potential of thieno-triazolo-pyrimidine derivatives in developing new antimicrobial agents. Such research indicates the broader applicability of this chemical framework in combating resistant bacterial infections (Sanad et al., 2021).
Heterocyclic Synthesis and Applications
The utility of heteroaromatic azido compounds, including those related to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine framework, has been highlighted in the synthesis of novel heterocyclic compounds. These synthetic approaches enable the creation of diverse chemical entities that can be further explored for various biological activities, providing a foundation for the development of new therapeutic agents and research tools (Westerlund, 1980).
Mechanism of Action
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)sulfonyl-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-13-7-8-17(11-14(13)2)32(28,29)22-21-24-20(23-15-5-4-6-16(12-15)30-3)19-18(9-10-31-19)27(21)26-25-22/h4-12H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUVDXIJUNWRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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